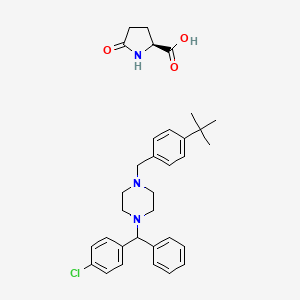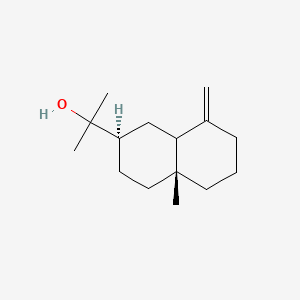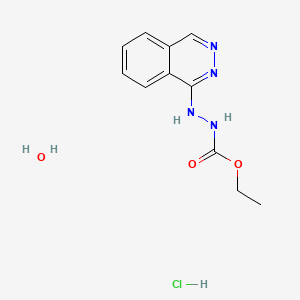
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications. This particular compound is characterized by its unique substitution pattern, which imparts specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses phenols and β-ketoesters in the presence of a strong acid catalyst like sulfuric acid or aluminum chloride . The reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Halogenated or nitrated coumarins, depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for conditions like cancer and inflammation due to its bioactive properties.
Industry: Utilized in the production of fragrances, dyes, and optical brighteners.
作用机制
The biological activity of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
7-Hydroxycoumarin: Similar structure but lacks the butyl and propyl substitutions.
4-Methylcoumarin: Differentiated by the absence of the hydroxyl group at the 7-position.
Uniqueness
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- stands out due to its specific substitution pattern, which enhances its lipophilicity and potentially its biological activity. The presence of butyl and propyl groups may improve its interaction with lipid membranes and increase its bioavailability .
属性
CAS 编号 |
111052-61-0 |
|---|---|
分子式 |
C17H22O3 |
分子量 |
274.35 g/mol |
IUPAC 名称 |
3-butyl-7-hydroxy-4-methyl-6-propylchromen-2-one |
InChI |
InChI=1S/C17H22O3/c1-4-6-8-13-11(3)14-9-12(7-5-2)15(18)10-16(14)20-17(13)19/h9-10,18H,4-8H2,1-3H3 |
InChI 键 |
GLWYDLLOCJYACJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=C(C=C(C(=C2)CCC)O)OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)






![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
